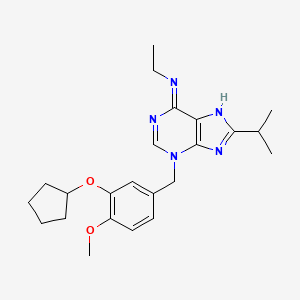

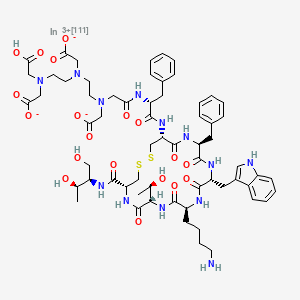

3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

V-11294A is a small molecule drug that acts as a phosphodiesterase 4 inhibitor. It was initially developed by Purdue Pharma LP and has been investigated for its potential therapeutic applications in immune system diseases and respiratory diseases, particularly asthma .

Preparation Methods

The synthesis of V-11294A involves several steps starting from isovanillin. The synthetic route includes the following key steps :

Conversion of isovanillin to 3-cyclopentyloxy-4-methoxybenzaldehyde: This is achieved by treating isovanillin with hydroxylamine hydrochloride, sodium acetate trihydrate, and sodium bicarbonate to form the corresponding oxime.

Reduction of oxime to benzylamine: The oxime is reduced using hydrogen gas and Raney-Nickel as a catalyst.

Formation of benzyl isothiocyanate: Benzylamine reacts with carbon disulfide and ethyl chloroformate to form benzyl isothiocyanate.

Cyclization to 2-thiouracil: The benzyl isothiocyanate is converted to thiourea, which undergoes cyclization with potassium tert-butoxide and ethyl cyanoacetate to yield 2-thiouracil.

Formation of 5-nitroso derivative: The 2-thiouracil is treated with acetic acid and sodium nitrite solution to form the 5-nitroso derivative.

Hydrogenation to diaminouracil: The 5-nitroso-uracil is hydrogenated using hydrogen gas and neutral Raney-Nickel.

Conversion to isobutyrilaminouracil derivative: The diaminouracil is treated with sodium bicarbonate and isobutyric anhydride.

Formation of 2-thioxantine: The isobutyrilaminouracil derivative is refluxed in sodium hydroxide.

Conversion to 2,6-dithioxantine: The 2-thioxantine is treated with phosphorus pentasulfide in pyridine.

Formation of 2-thioisoguanine: The 2,6-dithioxantine reacts with ethylamine.

Desulfurization to purine hydrochloride: The 2-thioisoguanine is desulfurized using neutral Raney-Nickel and converted to the desired purine hydrochloride.

Chemical Reactions Analysis

V-11294A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions, such as the hydrogenation of oximes and nitroso derivatives, are crucial in its synthesis.

Substitution: Substitution reactions, such as the formation of benzyl isothiocyanate from benzylamine, are also involved in its synthesis.

Common reagents used in these reactions include hydrogen gas, Raney-Nickel, carbon disulfide, ethyl chloroformate, potassium tert-butoxide, ethyl cyanoacetate, acetic acid, sodium nitrite, sodium bicarbonate, isobutyric anhydride, phosphorus pentasulfide, and ethylamine .

Scientific Research Applications

V-11294A has been primarily investigated for its potential as an anti-inflammatory agent. As a phosphodiesterase 4 inhibitor, it has shown promise in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease. despite initial optimism, the development of V-11294A was discontinued due to a low therapeutic ratio, which limited the dose that could be administered without causing adverse effects .

Mechanism of Action

V-11294A exerts its effects by inhibiting phosphodiesterase 4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, V-11294A increases the levels of cAMP within cells, leading to reduced inflammation. The molecular targets and pathways involved include the modulation of inflammatory cell activation and the suppression of pro-inflammatory cytokine production .

Comparison with Similar Compounds

V-11294A is part of a class of phosphodiesterase 4 inhibitors, which includes other compounds such as cilomilast, filaminast, lirimilast, piclamilast, tofimilast, and AWD-12-281. These compounds share a similar mechanism of action but differ in their chemical structures and therapeutic windows. V-11294A was unique in its specific structural features but faced similar challenges as other phosphodiesterase 4 inhibitors, such as a low therapeutic ratio .

Properties

Molecular Formula |

C23H31N5O2 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

3-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]-N-ethyl-8-propan-2-yl-7H-purin-6-imine |

InChI |

InChI=1S/C23H31N5O2/c1-5-24-22-20-23(27-21(26-20)15(2)3)28(14-25-22)13-16-10-11-18(29-4)19(12-16)30-17-8-6-7-9-17/h10-12,14-15,17H,5-9,13H2,1-4H3,(H,26,27) |

InChI Key |

KLPQJJKXRIDASJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN=C1C2=C(N=C(N2)C(C)C)N(C=N1)CC3=CC(=C(C=C3)OC)OC4CCCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-1(10),11(16),12,14-tetraene-6,14-diol](/img/structure/B10781812.png)

![7-[[2-(2-Amino-1,3-thiazol-5-yl)-2-(2-oxopyrrolidin-3-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781813.png)

![benzyl N-[3-(1H-imidazol-5-yl)-1-[[2-[(2-methyl-2-phenylpropyl)amino]-2-oxoethyl]-[(4-phenylmethoxyphenyl)methyl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B10781816.png)

![2-[6-amino-2-[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]azanidylhexanoyl]azanidyl-3-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-oxopropane-1-thiolate;oxotechnetium(3+)](/img/structure/B10781824.png)

![2-[4-(4-Fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol](/img/structure/B10781840.png)

![[2-benzyl-3-[[3-(1H-indol-3-yl)-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B10781848.png)

![1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-pyridin-3-yl-propyl)-piperazine](/img/structure/B10781861.png)

![[4-[2-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]-methylamino]-1-oxohexan-2-yl]amino]-3-(3H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]phenyl] sulfate](/img/structure/B10781909.png)

![1-[(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10781915.png)

![Sodium;2-[[4-[[2-butyl-4-chloro-5-(2-methoxy-2-oxoethyl)imidazol-1-yl]methyl]phenyl]carbamoyl]benzoate](/img/structure/B10781926.png)